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Compound of Interest

Compound Name: Brachynoside heptaacetate

Cat. No.: B12429547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of

Brachynoside, a naturally occurring phenylpropanoid glycoside. While specific experimental

data for Brachynoside heptaacetate is not readily available in the public domain, this

document outlines the expected spectroscopic characteristics based on the parent compound

and general chemical principles. Furthermore, it includes a standardized experimental protocol

for the acetylation of glycosides and a comprehensive workflow for the isolation and

characterization of such natural products.

Introduction to Brachynoside
Brachynoside is a phenylpropanoid glycoside that has been isolated from several plant

species, including Clerodendrum brachyanthum, Forsythia viridissima, and Forsythia suspensa.

Its chemical structure consists of a central glucose unit linked to a rhamnose sugar, a 3,4-

dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group. The structural

complexity and presence of multiple chiral centers and functional groups make spectroscopic

analysis a critical tool for its characterization.

Chemical Structure of Brachynoside:

Molecular Formula: C₃₁H₄₀O₁₅
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Molecular Weight: 652.65 g/mol

CAS Number: 145898-87-9[1][2][3][4]

IUPAC Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-

(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]

Spectroscopic Data
Detailed experimental spectroscopic data for Brachynoside heptaacetate are not available in

the reviewed literature. However, based on the structure of the parent compound,

Brachynoside, and general principles of spectroscopy, the following data can be anticipated.

The acetylation of the seven free hydroxyl groups in Brachynoside to form Brachynoside
heptaacetate would lead to predictable shifts in the NMR spectra and an increase in the

molecular weight observable by mass spectrometry.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight of a compound. For

Brachynoside and its heptaacetate derivative, high-resolution mass spectrometry (HRMS)

would provide the exact mass, confirming the elemental composition.

Compound Molecular Formula
Calculated Exact Mass
(m/z) [M+H]⁺

Brachynoside C₃₁H₄₀O₁₅ 653.2440

Brachynoside heptaacetate C₄₅H₅₄O₂₂ 949.3078

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific assignments for

Brachynoside heptaacetate are not published, the following tables summarize the expected

chemical shift ranges for the parent compound, Brachynoside, based on data for similar
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phenylpropanoid glycosides. Acetylation would cause a downfield shift for protons and carbons

attached to the acetylated hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Brachynoside Moiety

Proton Assignment Expected Chemical Shift (ppm)

H-1 (Glc) 4.5 - 5.0

H-1 (Rha) 4.8 - 5.2

Aromatic Protons (Caffeoyl) 6.5 - 7.5

Aromatic Protons (Phenethyl) 6.7 - 7.0

Olefinic Protons (Caffeoyl) 6.2 - 7.8 (J ≈ 16 Hz)

Methoxy Protons (-OCH₃) 3.8 - 4.0

Sugar Protons (Glc & Rha) 3.2 - 4.5

Methylene Protons (Phenethyl) 2.8 - 3.0, 3.9 - 4.2

Methyl Protons (Rha) 1.1 - 1.3

Table 3: Predicted ¹³C NMR Chemical Shifts for Brachynoside Moiety

Carbon Assignment Expected Chemical Shift (ppm)

Carbonyl (Caffeoyl) 165 - 170

Aromatic/Olefinic Carbons 110 - 150

Anomeric Carbon (Glc) 100 - 105

Anomeric Carbon (Rha) 98 - 102

Sugar Carbons (Glc & Rha) 60 - 85

Methoxy Carbons (-OCH₃) 55 - 60

Methylene Carbons (Phenethyl) 35 - 72

Methyl Carbon (Rha) 18 - 20
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Experimental Protocols
General Protocol for Acetylation of Glycosides
This protocol describes a standard procedure for the acetylation of hydroxyl groups in a

glycoside like Brachynoside to yield its peracetylated derivative, such as Brachynoside
heptaacetate.

Dissolution: Dissolve the glycoside (e.g., Brachynoside) in a suitable solvent such as

pyridine.

Reagent Addition: Add an excess of acetic anhydride to the solution. The reaction is typically

performed at room temperature.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) until the starting material is completely consumed.

Work-up: Quench the reaction by adding ice-water. Extract the product with a suitable

organic solvent like ethyl acetate or dichloromethane.

Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium

bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

Isolation: Evaporate the solvent under reduced pressure to obtain the crude acetylated

product.

Final Purification: Purify the crude product by column chromatography on silica gel to yield

the pure peracetylated glycoside.

Workflow for Natural Product Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like Brachynoside.
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Extraction and Isolation

Spectroscopic Analysis Derivatization (Optional)

Plant Material
(e.g., Clerodendrum brachyanthum)

Solvent Extraction
(e.g., Methanol/Ethanol)

Crude Extract
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(e.g., Column Chromatography)
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Mass Spectrometry (MS)
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Caption: Workflow for the isolation and structural elucidation of Brachynoside.
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Signaling Pathways and Logical Relationships
At present, there is no specific, well-defined signaling pathway directly attributed to

Brachynoside heptaacetate in the scientific literature. Research on phenylpropanoid

glycosides often focuses on their antioxidant and anti-inflammatory properties, which involve

complex interactions with multiple cellular targets rather than a single, linear signaling cascade.

The logical relationship in the analysis of Brachynoside and its derivatives follows a standard

scientific method of inquiry, as depicted in the workflow diagram above. This involves

hypothesis generation (a plant contains bioactive compounds), data acquisition (extraction and

spectroscopic analysis), and conclusion (structure elucidation and characterization).

Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of Brachynoside and the anticipated properties of its heptaacetate derivative. While direct

experimental data for the acetylated form is currently elusive, the provided protocols and

workflows offer a robust framework for researchers in natural product chemistry and drug

development to pursue the synthesis and detailed characterization of this and similar

compounds. The continued investigation of phenylpropanoid glycosides like Brachynoside is

crucial for uncovering their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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